molecular formula C22H30FN7O6S2 B14709080 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 21322-73-6

4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14709080
CAS No.: 21322-73-6
M. Wt: 571.7 g/mol
InChI Key: QNTQODOCEDOHBL-UHFFFAOYSA-N
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Description

4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of the phenyl group and subsequent functionalization to introduce the sulfonyl fluoride and ethanesulfonic acid groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluoride sources. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or THF .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can result in the formation of sulfonamides .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and sulfonyl fluoride group are key functional groups that contribute to its reactivity. These groups can form covalent bonds with target molecules, leading to inhibition or modification of their activity. The ethanesulfonic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .

Properties

CAS No.

21322-73-6

Molecular Formula

C22H30FN7O6S2

Molecular Weight

571.7 g/mol

IUPAC Name

4-[[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C20H24FN7O3S.C2H6O3S/c1-12-10-14(6-9-16(12)32(21,30)31)25-19(29)24-11-13-4-7-15(8-5-13)28-18(23)26-17(22)27-20(28,2)3;1-2-6(3,4)5/h4-10H,11H2,1-3H3,(H2,24,25,29)(H4,22,23,26,27);2H2,1H3,(H,3,4,5)

InChI Key

QNTQODOCEDOHBL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N)S(=O)(=O)F

Origin of Product

United States

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